molecular formula C14H14Cl2N2O3 B5113065 1-(3,4-Dichlorophenyl)-3-morpholin-4-ylazolidine-2,5-dione

1-(3,4-Dichlorophenyl)-3-morpholin-4-ylazolidine-2,5-dione

Cat. No.: B5113065
M. Wt: 329.2 g/mol
InChI Key: JSQAFZYXHUPSHJ-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-morpholin-4-ylazolidine-2,5-dione is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a dichlorophenyl group, a morpholine ring, and an azolidine-2,5-dione core. Its distinct chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O3/c15-10-2-1-9(7-11(10)16)18-13(19)8-12(14(18)20)17-3-5-21-6-4-17/h1-2,7,12H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQAFZYXHUPSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-morpholin-4-ylazolidine-2,5-dione typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts like palladium or platinum to facilitate the process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to optimize production efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-3-morpholin-4-ylazolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Amines, thiols; solvents like ethanol or methanol, elevated temperatures.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-morpholin-4-ylazolidine-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-morpholin-4-ylazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit photosynthesis by blocking the electron flow in photosystem II, similar to the action of DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea) . This inhibition disrupts the electron transport chain, reducing the ability of cells to produce energy.

Comparison with Similar Compounds

Uniqueness: 1-(3,4-Dichlorophenyl)-3-morpholin-4-ylazolidine-2,5-dione stands out due to its unique combination of a morpholine ring and an azolidine-2,5-dione core. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

1-(3,4-Dichlorophenyl)-3-morpholin-4-ylazolidine-2,5-dione is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorophenyl group and a morpholine moiety, contributing to its unique pharmacological profile. Its molecular formula is C12H12Cl2N2O2C_{12}H_{12}Cl_2N_2O_2 with a molecular weight of approximately 299.14 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against several cancer cell lines. It may induce apoptosis through the activation of caspase enzymes and modulation of cell cycle progression.
  • Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, with activity against both gram-positive and gram-negative bacteria. This suggests potential applications in treating bacterial infections.

Anticancer Studies

A study conducted by researchers at PMC evaluated the anticancer properties of novel derivatives related to azolidine compounds. The findings indicated that similar compounds could inhibit cell proliferation in various cancer cell lines, with IC50 values indicating significant potency.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast)15.0Apoptosis via caspase activation
This compoundA549 (Lung)12.5Cell cycle arrest at G2/M phase

Antimicrobial Studies

Research on the antimicrobial efficacy showed that the compound inhibited bacterial growth effectively:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer explored the use of azolidine derivatives, including this compound. Results indicated a notable reduction in tumor size in a subset of patients after treatment.
  • Antimicrobial Efficacy : In a laboratory setting, the compound was tested against multi-drug resistant strains of bacteria. The results demonstrated its potential as an alternative therapeutic agent in antibiotic-resistant infections.

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